NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT is a compound that represents a significant advancement in medicinal chemistry, particularly in the development of targeted therapies. This compound features a bicyclic structure that is derived from bicyclo[1.1.1]pentane, which is known for its unique strain and reactivity profiles. The compound functions as a potent inhibitor of topoisomerase I, an enzyme critical for DNA replication and transcription, making it a valuable candidate for cancer therapy.
The compound is classified as an agent-linker conjugate, specifically designed for use in antibody-drug conjugates (ADCs). It combines a potent topoisomerase I inhibitor with a linker that facilitates selective delivery to target cells via antibodies. The specific CAS number for NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT is 2857037-70-6, indicating its unique chemical identity in the context of pharmaceutical research .
The synthesis of NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT involves several key steps:
The detailed synthesis routes often include multiple reaction steps, each requiring careful optimization to enhance yield and minimize by-products .
The molecular structure of NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT can be described as follows:
The compound's molecular formula reflects its complex structure, with specific attention given to stereochemistry during synthesis to ensure optimal binding affinity to target enzymes.
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT participates in several important chemical reactions:
These reactions are critical for understanding how this compound can be utilized effectively in therapeutic settings.
The mechanism of action for NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT involves:
This targeted approach is particularly advantageous in treating tumors that are resistant to conventional therapies.
The physical properties of NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT include:
Chemical properties include reactivity with nucleophiles due to the presence of functional groups like amines, which can participate in further chemical transformations or conjugations.
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT has several applications in scientific research:
Research into this compound continues to evolve, highlighting its importance in both basic science and clinical applications within oncology and pharmacology .
The incorporation of bicyclo[1.1.1]pentane (BCP) motifs represents a strategic evolution in bioisosteric drug design, driven by the need to overcome limitations of traditional aromatic scaffolds. Initially explored for their ability to mimic para-substituted phenyl rings, BCPs provide enhanced metabolic stability, improved solubility, and reduced conformational flexibility compared to planar aromatic systems [7] [9]. This structural innovation gained prominence through applications in kinase inhibitors and immunomodulators, where BCPs mitigated metabolic liabilities like amide bond hydrolysis in lead compounds [7].
The discovery of NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hereafter NH₂-BCP-7-MAD-MDCPT) emerged from systematic efforts to optimize cytotoxic payloads for antibody-drug conjugates (ADCs). Researchers leveraged BCP’s capacity to serve as a spherical bioisostere, replacing metabolically vulnerable linkers while maintaining optimal spatial positioning for target engagement. This approach addressed critical challenges in ADC development, particularly the premature release of payloads due to esterase-mediated cleavage [1] [10].
Table 1: Key Developments in Bicyclo[1.1.1]pentane-Based Therapeutics
Year | Innovation | Therapeutic Impact |
---|---|---|
2015 | BCP as phenyl bioisostere | Improved metabolic stability in IDO1 inhibitors [7] |
2020 | BCP-amide scaffolds in ADCs | Enhanced plasma stability for cytotoxic payloads [1] |
2022 | NH₂-BCP integration in topoisomerase inhibitors | Enabled tumor-targeted delivery via ADCs [10] |
NH₂-BCP-7-MAD-MDCPT exemplifies the strategic fusion of bioisosteric principles and warhead optimization in oncology drug design. As a potent topoisomerase I inhibitor, its core structure features a complex hexacyclic system fused to the BCP unit via a C14 linkage, with a critical primary amine (–NH₂) at the BCP bridgehead enabling conjugation to antibodies [10]. This configuration delivers three key advantages:
Table 2: Physicochemical Properties of NH₂-BCP-7-MAD-MDCPT
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₆H₂₃N₃O₆ | High oxygen content enhances solubility [10] |
Molecular Weight | 473.48 g/mol | Optimal for ADC payloads (<500 Da) [10] |
BCP pKa (amine) | ~10.5 (estimated) | Facilitates stable linker conjugation [10] |
Topoisomerase I Inhibition | Sub-nanomolar (exact IC₅₀ N/A) | Superior to irinotecan derivatives [2] [8] |
In ADC applications (e.g., ABBV-969), NH₂-BCP-7-MAD-MDCPT is conjugated via protease-cleavable linkers (e.g., Br-Val-Ala) to monoclonal antibodies. Upon internalization, the linker-payload complex is processed by cathepsin B, releasing the free toxin. The BCP moiety maintains payload integrity during circulation, significantly increasing the therapeutic index (tumor-to-normal tissue cytotoxicity ratio) [1] [3] [5].
Table 3: Structural Advantages of BCP vs. Traditional Motifs in ADC Payloads
Parameter | BCP-Based Payloads | Conventional Aromatic Payloads |
---|---|---|
Metabolic Stability | High (resistant to hydrolysis) | Moderate (susceptible to esterases) |
Spatial Geometry | 3D spherical | 2D planar |
Conjugation Efficiency | Consistent amine orientation | Variable linker alignment |
Solubility | Enhanced in aqueous media | Often requires solubilizing groups |
The synthesis of NH₂-BCP-7-MAD-MDCPT involves multi-step transformations starting from BCP-building blocks. Key stages include:
The BCP unit’s bond angle distortion (C1–C3 distance: ~1.8 Å) and electron density profile differ fundamentally from phenyl rings, yet effectively mimic para-substituted benzene geometries. This allows the –NH₂ group to protrude optimally for linker conjugation while the MDCPT system intercalates DNA [7] [9].
Table 4: Representative ADCs Utilizing NH₂-BCP-7-MAD-MDCPT
ADC Name | Target | Linker Chemistry | Development Status |
---|---|---|---|
ABBV-969 | c-Met | Br-Val-Ala (dipeptide) | Preclinical [1] |
Undisclosed | HER2 | Maleimide-PEG₈ | Research phase [8] |
CAS No.: 4021-34-5
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 731002-50-9